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Compound of Interest

Compound Name:
5-Chloro-2-(morpholin-4-

yl)benzaldehyde

CAS No.: 1446818-96-7

Cat. No.: B1380580 Get Quote

Structural Dynamics, Synthetic Protocols, and
Medicinal Utility
Executive Summary
5-Chloro-2-(morpholin-4-yl)benzaldehyde (CAS: Variable/Derivative dependent; often cited

as an intermediate) is a critical pharmacophore building block in modern drug discovery. It

serves as a "linchpin" intermediate, particularly in the synthesis of Monoacylglycerol Lipase

(MGLL) inhibitors such as ABX-1431, and various kinase inhibitors. Its structure combines a

reactive electrophilic handle (aldehyde) with a metabolic modulator (morpholine) and a

lipophilic halogen (chlorine), making it an ideal scaffold for fragment-based drug design

(FBDD).

This guide provides a comprehensive technical analysis of its molecular architecture, validated

synthetic pathways, and downstream applications in pharmaceutical development.

Part 1: Molecular Architecture & Physicochemical
Properties[1]
The molecule is defined by a trisubstituted benzene ring. The steric and electronic interplay

between the ortho-morpholine and the aldehyde group creates a specific conformational lock,

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1380580?utm_src=pdf-interest
https://www.benchchem.com/product/b1380580?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1380580?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


influencing both its solubility and reactivity.

1.1 Structural Analysis
Core Scaffold: Benzaldehyde.[1][2]

Position 2 (Ortho): Morpholine ring. This group acts as a hydrogen bond acceptor and

improves aqueous solubility. Sterically, it forces the aldehyde group out of planarity,

modulating its electrophilicity.

Position 5 (Meta): Chlorine atom.[3][4] This halogen provides metabolic stability (blocking

CYP450 oxidation at the para-position relative to the morpholine) and increases lipophilicity

(LogP).

1.2 Physicochemical Specifications
Property Value / Description

Molecular Formula C₁₁H₁₂ClNO₂

Molecular Weight 225.67 g/mol

Appearance Yellow to Beige Crystalline Solid

Solubility
Soluble in DMSO, DCM, Ethyl Acetate; Low

solubility in water.

LogP (Predicted) ~2.4 - 2.8

H-Bond Acceptors 3 (Aldehyde O, Morpholine O, Morpholine N)

Key Spectroscopic Signature ¹H NMR: Aldehyde proton singlet at ~10.2 ppm.

Part 2: Synthetic Pathways & Process Optimization
The most authoritative and scalable route to 5-Chloro-2-(morpholin-4-yl)benzaldehyde is via

Nucleophilic Aromatic Substitution (SNAr). This method exploits the electronic activation

provided by the aldehyde group.

2.1 The Preferred Route: SNAr Displacement
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The synthesis utilizes 5-chloro-2-fluorobenzaldehyde as the starting material. The aldehyde

group at C1 is strongly electron-withdrawing (-M, -I effects), which activates the ortho-fluorine

toward nucleophilic attack. The chlorine at C5 is meta to the aldehyde and is not activated,

ensuring high regioselectivity.

Reaction Protocol:

Reagents: 5-Chloro-2-fluorobenzaldehyde (1.0 eq), Morpholine (1.2–1.5 eq), K₂CO₃ (2.0 eq).

Solvent: DMSO or DMF (Polar aprotic solvents accelerate SNAr).

Conditions: Heat at 80–100°C for 4–12 hours.

Workup: Dilute with water (precipitates the product), filter, and wash with water/hexanes.

2.2 Mechanism & Workflow Visualization

Start:
5-Chloro-2-fluorobenzaldehyde

Reagents:
Morpholine + K2CO3

Solvent: DMSO

Mix Transition State:
Meisenheimer Complex

(Stabilized by -CHO)

Heat (100°C) Product:
5-Chloro-2-(morpholin-4-yl)benzaldehyde

-HF (salt)

Click to download full resolution via product page

Figure 1: SNAr Synthesis Workflow. The aldehyde group activates the ortho-position, allowing

morpholine to displace fluorine selectively.

2.3 Process Considerations
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Parameter Recommendation Rationale

Leaving Group Fluorine >> Chlorine

F is highly electronegative,

stabilizing the transition state

in SNAr despite the strong C-F

bond.

Base K₂CO₃ or DIPEA
Neutralizes the HF byproduct

to drive equilibrium forward.

Temperature 80–100°C

Sufficient energy to overcome

the activation barrier without

degrading the aldehyde.

Part 3: Reactivity & Functionalization[6]
Once synthesized, the aldehyde moiety serves as a versatile handle for downstream medicinal

chemistry transformations.[5]

3.1 Key Transformations
Reductive Amination: Reaction with amines (e.g., piperazines) followed by NaBH(OAc)₃

reduction yields benzylamines. This is the primary route for synthesizing MGLL inhibitors like

ABX-1431.

Knoevenagel Condensation: Reaction with active methylene compounds to form styrenyl

derivatives.

Oxidation: Conversion to 5-chloro-2-morpholinobenzoic acid.

3.2 Downstream Application Map
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Figure 2: Functionalization pathways. The aldehyde group is the primary vector for diversifying

the scaffold into bioactive drugs.

Part 4: Medicinal Chemistry Applications (Case Study)
4.1 Target: Monoacylglycerol Lipase (MGLL)
The most prominent application of this scaffold is in the synthesis of ABX-1431, a first-in-class

small molecule inhibitor of MGLL for the treatment of neurological disorders (e.g., Tourette

syndrome).

Role of the Scaffold: The 5-chloro-2-morpholinophenyl moiety occupies a specific

hydrophobic pocket in the MGLL enzyme.

Mechanism: The morpholine oxygen often engages in water-mediated hydrogen bonding,

while the chlorine atom fills a lipophilic sub-pocket, enhancing potency and selectivity over

other serine hydrolases.

Synthesis of ABX-1431 Fragment:

Start: 5-Chloro-2-(morpholin-4-yl)benzaldehyde.

Reaction: Reductive amination with a Boc-protected piperazine.
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Result: Formation of the benzylic amine core, which is subsequently deprotected and

coupled to form the final urea/carbamate drug.

References
Cisar, J. S., et al. (2018). "Identification of ABX-1431, a Selective Inhibitor of

Monoacylglycerol Lipase and Clinical Candidate for Treatment of Neurological Disorders."

Journal of Medicinal Chemistry. Available at: [Link]

National Center for Biotechnology Information. (2025). "PubChem Compound Summary for

CID 2773586, 5-Chloro-2-fluorobenzaldehyde." PubChem. Available at: [Link]

Organic Chemistry Portal. "Nucleophilic Aromatic Substitution (SNAr)." Available at: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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